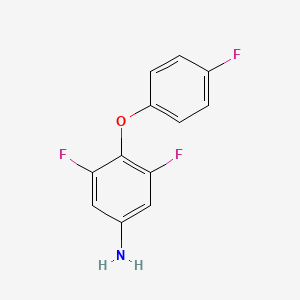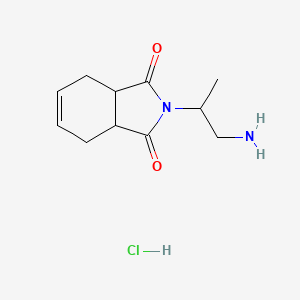
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Descripción general
Descripción
“Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride” is a synthetic intermediate with the molecular formula C5H13ClN2O2 and a molecular weight of 168.622 Da .
Synthesis Analysis
The compound can be synthesized from (S)-1,2-diaminopropane dihydrochloride. The process involves several steps, including the addition of benzyl chloroformate, triethylamine, and methyl chloroformate. The reaction mixture is then filtered, and the resulting solid is washed with ethyl acetate to provide a white solid .Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group attached to a chiral carbon, which is also attached to an amino group .Chemical Reactions Analysis
The synthesis process involves several chemical reactions, including the reaction of (S)-1,2-diaminopropane dihydrochloride with benzyl chloroformate and the subsequent reaction with triethylamine and methyl chloroformate .Physical And Chemical Properties Analysis
The compound is a white solid. Other physical and chemical properties such as density, boiling point, and vapor pressure were not found in the sources .Aplicaciones Científicas De Investigación
Allergic Contact Dermatitis Research
Research on 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), an azo compound used as a radical chain initiator, has shown that it can cause contact sensitivity in individuals exposed to it, suggesting its relevance in dermatological studies and the importance of understanding chemical exposure effects (Takiwaki, Arase, & Nakayama, 1998).
Tyrosine Pathway Disorders
Nitisinone, a compound interrupting tyrosine metabolism, has been investigated for its potential application in treating disorders of tyrosine metabolism beyond its established use in hereditary tyrosinaemia type 1 (HT-1). This suggests a broader application for compounds affecting amino acid pathways in metabolic disorders (Lock, Ranganath, & Timmis, 2014).
Neurotoxicity and Occupational Health
Studies on occupational exposure to solvents such as 1-bromopropane have highlighted the neurotoxic risks associated with chemical exposure, emphasizing the importance of safe handling practices and potential health risks in industrial settings. These insights could be relevant to managing risks associated with handling complex organic compounds in research or industrial contexts (MMWR, 2008).
Propiedades
IUPAC Name |
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJNIPQPVXWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C(=O)C2CC=CCC2C1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



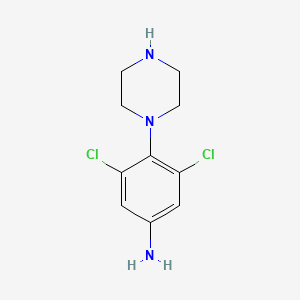
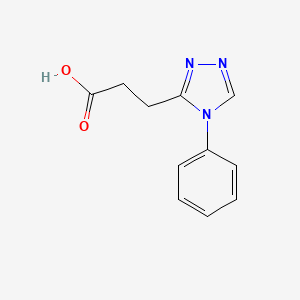
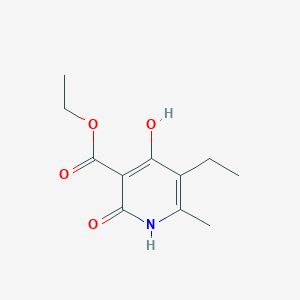
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)
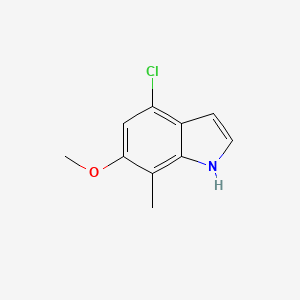
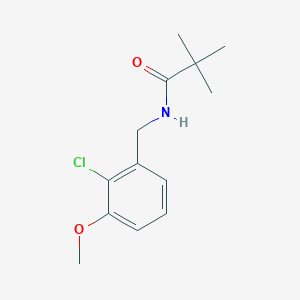
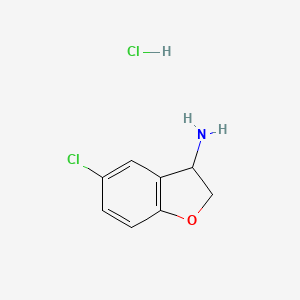
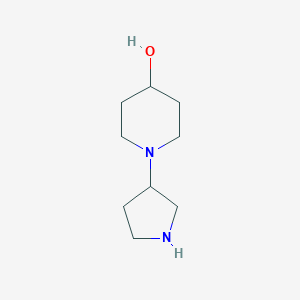
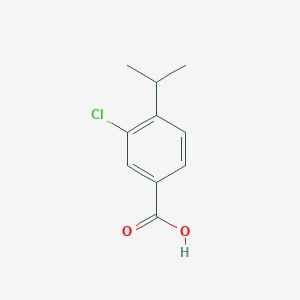
![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
